molecular formula C19H17ClN2 B601755 Dehydro Desloratadine CAS No. 117811-20-8

Dehydro Desloratadine

Cat. No.: B601755
CAS No.: 117811-20-8
M. Wt: 308.8
InChI Key:
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Description

8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridineb is an impurity of Desloratadine. It was used to validate a stability-indicating ultra-performance liquid chromatography (UPLC) method for Desloratadine and its impurities in pharma

Biochemical Analysis

Biochemical Properties

Dehydro Desloratadine interacts with the histamine H1 receptor, preventing the binding of histamine and inhibiting many of histamine’s adverse effects . It is characterized by its physico-chemical properties, which have been fully characterized using analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric analysis (TG/DTG), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, Powder X-ray diffraction (PXRD), and scanning electron microscopy (SEM) .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been found to induce apoptosis and autophagy in human glioblastoma cell lines . It also decreases cell viability by increasing intracellular reactive oxygen species and caspase activity . Furthermore, it has been shown to reduce the expression of the main autophagy repressor mTOR and its upstream activator Akt .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a potent and selective antagonist of the histamine H1 receptor . It competes with free histamine for binding at H1-receptors, blocking the action of endogenous histamine . This subsequently leads to temporary relief of the negative symptoms associated with allergies .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to persist over a 24-hour dosing period . This is consistent with the long half-life and prolonged H1 receptor occupancy of Desloratadine . It has a rapid onset of action, with effects observed as soon as 30 minutes after administration in a controlled allergen exposure model .

Dosage Effects in Animal Models

While specific studies on this compound in animal models are limited, studies on Desloratadine have shown that it has a predictable pharmacokinetic profile when administered with food and common medications . In animal studies, lethality was observed at or above doses of 250 mg/kg in rats and of 353 mg/kg in mice .

Metabolic Pathways

The formation of 3-hydroxydesloratadine, the major human metabolite of Desloratadine, involves three sequential reactions, namely N-glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8 followed by deconjugation .

Transport and Distribution

Desloratadine is metabolized to the active metabolite 3-hydroxydesloratadine, which is subsequently glucuronidated . Approximately 87% of a 14C-Desloratadine dose was equally recovered in urine and feces as metabolic products .

Subcellular Localization

Given that Desloratadine does not readily enter the central nervous system , it can be inferred that this compound may also have limited penetration into certain subcellular compartments

Properties

IUPAC Name

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-6,9,12,21H,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDQPELJDBELOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301150762
Record name 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117811-20-8
Record name 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117811-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 210 mg (0.434 mmole) of 8-chloro-11-[1-(2,2,2-trichloroethoxycarbonyl)-4-piperidylidene)-11H-benzo-[5,6]cyclohepta[1,2-b]pyridine and 526 mg (8.05 mmole) of zinc dust in 0.4 mL of acetic acid was heated at 60°-70° C. After 2 hr. 20 min. another 547 mg (8.37 mmole) of zinc dust was added. After another 30 min. the mixture was basified with 10% aqueous NaOH and extracted four times with CH2Cl2. The combined organic portions were washed once with water, dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified via flash chromatography [5→6% MeOH/NH3 in CHCl3 ] to yield 71 mg (53%) of the title compound as a glass.
Name
8-chloro-11-[1-(2,2,2-trichloroethoxycarbonyl)-4-piperidylidene)-11H-benzo-[5,6]cyclohepta[1,2-b]pyridine
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Name
Quantity
526 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
547 mg
Type
catalyst
Reaction Step Three
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydro Desloratadine
Reactant of Route 2
Dehydro Desloratadine
Reactant of Route 3
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Reactant of Route 4
Dehydro Desloratadine
Reactant of Route 5
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Reactant of Route 6
Dehydro Desloratadine

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